methyl 2-(5-oxopyrrolidin-2-yl)acetate
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Overview
Description
Methyl 2-(5-oxopyrrolidin-2-yl)acetate is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is a white to yellow solid that is soluble in water and organic solvents . This compound belongs to the class of pyrrolidines, which are known for their biological activity and applications in various fields.
Preparation Methods
The synthesis of methyl 2-(5-oxopyrrolidin-2-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-pyrrolidone with methyl bromoacetate in the presence of a base such as sodium hydride . The reaction is typically carried out in an organic solvent like tetrahydrofuran at a temperature of around 0-5°C. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Methyl 2-(5-oxopyrrolidin-2-yl)acetate undergoes various chemical reactions, including:
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-(5-oxopyrrolidin-2-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-(5-oxopyrrolidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 2-(5-oxopyrrolidin-2-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate: This compound has a hydroxyl group at the 4-position, which may affect its reactivity and biological activity.
Methyl 2-(2-oxopyrrolidin-1-yl)acetate: This compound has a different substitution pattern on the pyrrolidine ring, leading to variations in its chemical and biological properties.
2-(5-oxopyrrolidin-2-yl)ethyl acetate: This compound has an ethyl ester group instead of a methyl ester group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
CAS No. |
82435-96-9 |
---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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